molecular formula C18H20N2O4 B14018539 N,N-diethyl-5-nitro-2-phenylmethoxybenzamide CAS No. 53572-74-0

N,N-diethyl-5-nitro-2-phenylmethoxybenzamide

Katalognummer: B14018539
CAS-Nummer: 53572-74-0
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: AWYYGWUQZWMMLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diethyl-5-nitro-2-phenylmethoxybenzamide is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a nitro group, a phenylmethoxy group, and a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-5-nitro-2-phenylmethoxybenzamide typically involves the nitration of a suitable benzamide precursor followed by the introduction of the phenylmethoxy group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-diethyl-5-nitro-2-phenylmethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

N,N-diethyl-5-nitro-2-phenylmethoxybenzamide has been explored for various scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-diethyl-5-nitro-2-phenylmethoxybenzamide involves its interaction with specific molecular targets. The nitro group and phenylmethoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Protonitazene: N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]benzimidazole-1-ethanamine.

    Isotonitazene: N,N-diethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-nitro-1H-benzimidazole-1-ethanamine.

    Metonitazene: N,N-diethyl-2-[(4-methoxyphenyl)methyl]-5-nitro-1H-benzimidazole-1-ethanamine.

Uniqueness

N,N-diethyl-5-nitro-2-phenylmethoxybenzamide is unique due to its specific substitution pattern and the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

53572-74-0

Molekularformel

C18H20N2O4

Molekulargewicht

328.4 g/mol

IUPAC-Name

N,N-diethyl-5-nitro-2-phenylmethoxybenzamide

InChI

InChI=1S/C18H20N2O4/c1-3-19(4-2)18(21)16-12-15(20(22)23)10-11-17(16)24-13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3

InChI-Schlüssel

AWYYGWUQZWMMLW-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.